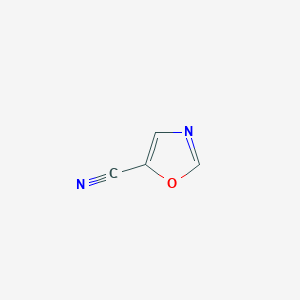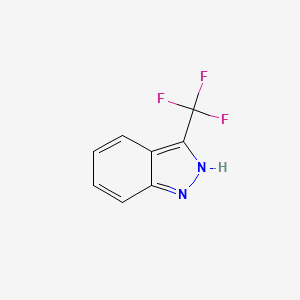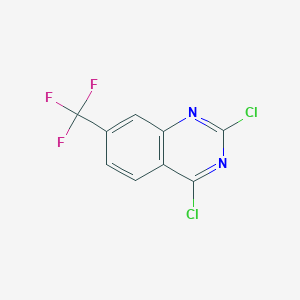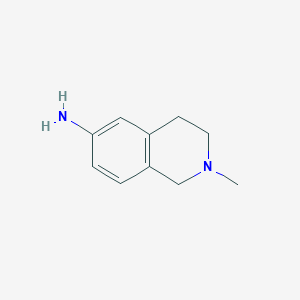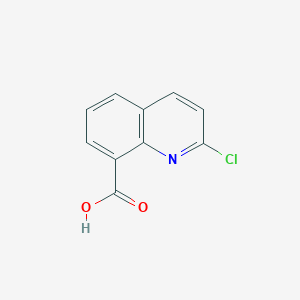
2-Chloroquinoline-8-carboxylic acid
Übersicht
Beschreibung
“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloroquinoline-8-carboxylic acid are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .
Wissenschaftliche Forschungsanwendungen
-
Chemistry of 2-chloroquinoline-3-carbaldehyde
- Field : Organic Chemistry
- Application : This compound and its analogs have been used in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems .
- Methods : The methods involve synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of the target compounds were illustrated .
-
Antibacterial and Antioxidant Activity
- Field : Medicinal Chemistry
- Application : 2-Chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde derivatives have been synthesized and tested for antibacterial and antioxidant activity .
- Methods : The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .
- Results : Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa . All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .
-
Synthesis of Selenoloquinoline Analogues
- Field : Organic Chemistry
- Application : Certain selenoloquinoline analogues were synthesized using 2-chloroquinoline-3-carbaldehyde .
- Methods : The synthesis involved the reaction of 2-seleno-3-formyl-quinolines with 2-chloroacetamide and phenacyl bromide under microwave irradiation in a solvent-free environment .
- Results : The synthesis resulted in the formation of selenoloquinoline analogues .
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii .
- Methods : The bromo derivative was synthesized and tested for its antibacterial activity .
- Results : The bromo derivative exhibited the highest antibacterial activity against the tested bacterial strains .
-
Synthesis of Bioactive Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of bioactive heterocyclic compounds .
- Methods : The synthesis involved the reaction of 2-chloroquinoline-3-carbaldehyde with ethylene glycol followed by reaction with hydrazine hydrate .
- Results : The synthesis resulted in the formation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .
-
Antifungal Activity
- Field : Medicinal Chemistry
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited significant antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
- Methods : The bromo derivative was synthesized and tested for its antifungal activity .
- Results : The bromo derivative exhibited the highest antifungal activity against the tested fungal strains .
Safety And Hazards
The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597510 | |
| Record name | 2-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-8-carboxylic acid | |
CAS RN |
1092287-54-1 | |
| Record name | 2-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

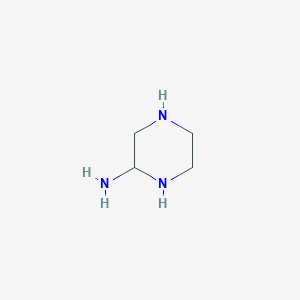
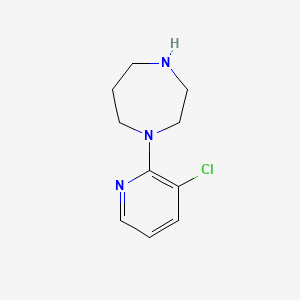
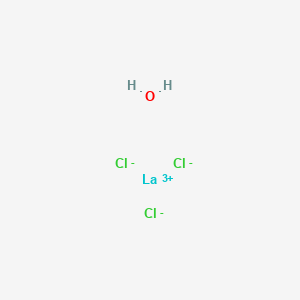
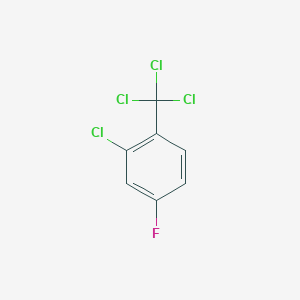
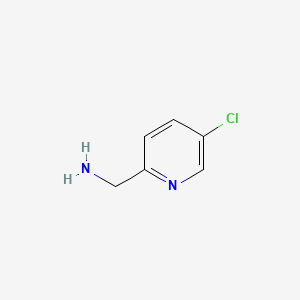
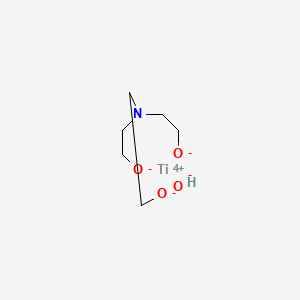

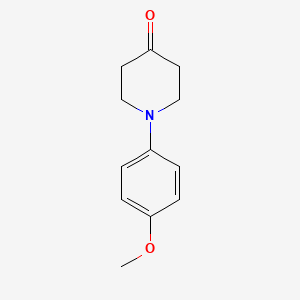
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)
